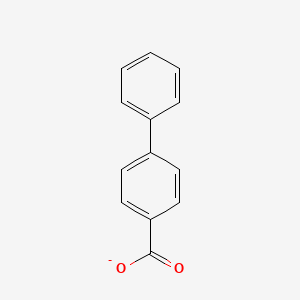

p-Phenylbenzoate

説明

特性

分子式 |

C13H9O2- |

|---|---|

分子量 |

197.21 g/mol |

IUPAC名 |

4-phenylbenzoate |

InChI |

InChI=1S/C13H10O2/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H,14,15)/p-1 |

InChIキー |

NNJMFJSKMRYHSR-UHFFFAOYSA-M |

正規SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)[O-] |

製品の起源 |

United States |

科学的研究の応用

Neuropharmacological Studies

Recent studies have explored the neuropharmacological properties of p-phenylbenzoate, particularly its effects on the central nervous system. Research indicates that this compound may exhibit sedative and anxiolytic effects. For example, a study conducted on mice demonstrated that various doses of this compound significantly reduced exploratory behavior and altered sleep latency compared to control groups . The compound showed a favorable binding affinity to gamma-aminobutyric acid (GABA) receptors, which are crucial in mediating inhibitory neurotransmission .

Synthesis of Polymers

This compound is utilized as a precursor in the synthesis of polyimides and other polymers. It has been shown to undergo intramolecular biaryl coupling reactions, leading to the formation of complex polymer structures with potential applications in electronics and materials science. These polymers can be used in various applications ranging from textiles to high-performance materials .

Liquid Crystal Displays

The compound also plays a significant role in the development of liquid crystal displays (LCDs). Its unique properties allow it to act as a compatible material with other components used in LCD technology. This compound-based liquid crystals are noted for their excellent thermal stability and compatibility, making them suitable for low-temperature applications .

Study on Neuropharmacological Effects

In a study assessing the effects of this compound on anxiety and sedation, researchers administered varying doses to different groups of mice. The findings revealed that higher doses resulted in significant reductions in exploratory behavior and prolonged sleep duration, similar to established anxiolytic drugs like diazepam . This suggests potential therapeutic applications for anxiety disorders.

Polymer Synthesis Research

Another study focused on the use of this compound in synthesizing soluble polyimides. The research highlighted how this compound could enhance the mechanical properties and thermal stability of the resulting polymers, making them suitable for aerospace and automotive applications .

Summary Table: Applications of this compound

類似化合物との比較

Structural and Chemical Properties

Table 1: Key Physical and Chemical Properties

- Crystallinity and Stability : this compound outperforms 15 other esters in prostaglandin synthesis due to superior crystallinity, simplifying purification . In contrast, phenyl benzoate (93-99-2) lacks the para-phenyl group, reducing its thermal stability .

- Functional Groups: Benzyl p-aminobenzoate (19008-43-6) incorporates an amino group, enhancing solubility in polar solvents but increasing susceptibility to oxidation . Phenyl p-hydroxybenzoate (17696-62-7) contains a hydroxyl group, making it reactive in polymerization but less stable under acidic conditions .

Table 2: Antimicrobial Activity of Sugar-Based Benzoates

| Compound | MIC (μg/mL) | Target Microorganisms |

|---|---|---|

| Sucrose this compound | 1024–>1024 | Broad-spectrum pathogens |

| Lactose this compound | 256 | E. coli, S. aureus |

| Sucrose benzoate | 256–>1024 | Similar to phenylbenzoates |

- This compound derivatives exhibit variable antimicrobial efficacy depending on the attached sugar. Sucrose this compound shows higher MIC values (>1024 μg/mL) compared to lactose derivatives (256 μg/mL), suggesting steric or solubility effects influence activity .

Industrial and Pharmaceutical Relevance

- Prostaglandin Synthesis : (-)-Corey Lactone this compound Alcohol (31752-99-5) is a high-purity intermediate (>99%) for drugs like Alprostadil and Bimatoprost .

- Polymer Chemistry : Poly(p-hydroxybenzoate) derivatives are used in high-performance polymers, contrasting with this compound’s role in small-molecule synthesis .

準備方法

Reagents and Procedure

-

Reagents : Phenol (1 g), benzoyl chloride (2 mL), 10% aqueous NaOH (15 mL).

-

Procedure : Phenol is dissolved in sodium hydroxide, forming the phenoxide ion, which reacts vigorously with benzoyl chloride. The mixture is shaken for 30 minutes, yielding a white precipitate. The crude product is filtered, washed, and recrystallized from ethanol9.

Yield and Characterization

-

Spectroscopic Data :

This method is favored for its rapid reaction kinetics and minimal byproduct formation. However, it requires careful handling of benzoyl chloride, a lachrymator and skin irritant.

Friedel-Crafts Acylation and Subsequent Esterification

For derivatives requiring substituted phenyl groups, Friedel-Crafts acylation provides a robust pathway. This method is particularly relevant for synthesizing liquid crystal precursors.

Reaction Mechanism and Steps

Optimization and Challenges

-

Catalysts : PdCl₂ for cross-coupling; pyridine for acid scavenging.

-

Yield : 20–30% for biphenyl derivatives; up to 59% for radical-mediated routes.

-

Purity : Column chromatography (silica gel, toluene eluent) achieves >95% purity.

This method enables precise control over substituent positioning but suffers from moderate yields and stringent anhydrous conditions.

Radical O→C Transposition from Thiocarbonates

A novel metal-free approach involves radical rearrangement of thiocarbonates, offering an alternative to traditional esterification.

Reaction Cascade

-

Thiocarbonate Synthesis :

-

Radical Initiation :

-

Rearrangement and Fragmentation :

Performance Metrics

-

Advantages : Avoids metal catalysts; suitable for electron-deficient aryl groups.

-

Limitations : Requires high temperatures (135°C) and inert atmospheres.

Comparative Analysis of Preparation Methods

| Method | Conditions | Yield | Purity | Key Advantages |

|---|---|---|---|---|

| Schotten-Baumann | RT, aqueous NaOH | 70–80% | >90% | Scalable, minimal byproducts |

| Friedel-Crafts Acylation | Pd catalysis, anhydrous | 20–59% | >95% | Substituent flexibility |

| Radical Transposition | 135°C, Et₃SiH | 59% | >90% | Metal-free, broad substrate scope |

Q & A

Q. What protocols address batch-to-batch variability in p-Phenylbenzoate synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。